Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bond Acceptor Profile vs. 4-Phenyl and 4-Methoxyphenyl Analogs
The target compound exhibits an XLogP3-AA of 3.9 and four hydrogen bond acceptor (HBA) sites, as computed for PubChem CID 1480540 [1]. In contrast, the unsubstituted 4-phenylpyrimido[1,2-a]benzimidazole analog has a reported XLogP of approximately 3.8 with only two HBA sites (both on the pyrimido-benzimidazole core) . The 4-(4-methoxyphenyl) analog (compound 3a from Gadde et al. 2023) has a molecular formula C₁₇H₁₃N₃O and three HBA sites [2]. The 1,2,4-triazole substitution on the target compound adds two HBA sites (N2 and N4 of triazole) relative to the unsubstituted phenyl analog, while maintaining comparable lipophilicity. This profile predicts enhanced aqueous solubility and target binding capacity through additional hydrogen bonding without a significant logP penalty.
| Evidence Dimension | Computed lipophilicity and hydrogen bond acceptor capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9, HBA count = 4, HBD count = 0, Rotatable bonds = 2 (CAS 685109-14-2) |
| Comparator Or Baseline | 4-Phenylpyrimido[1,2-a]benzimidazole: XLogP ≈ 3.8, HBA count ≈ 2, HBD count = 0 (CAS 100385-43-1; 4-(4-Methoxyphenyl) analog: HBA count ≈ 3, HBD count = 0) |
| Quantified Difference | Target compound has 2 additional HBA sites vs. 4-phenyl analog (4 vs. 2) with minimal ΔXLogP of +0.1 |
| Conditions | Computed properties via XLogP3 algorithm (PubChem) and chem960 database entries; in silico comparison under identical computational methodology |
Why This Matters
For procurement decisions in drug discovery programs, the increased HBA capacity of the triazole-substituted compound relative to simpler 4-aryl analogs predicts differential binding to targets requiring multiple hydrogen bond interactions, without compromising membrane permeability (logP remains below 4).
- [1] PubChem CID 1480540, Computed Properties: XLogP3-AA = 3.9, Hydrogen Bond Acceptor Count = 4, Hydrogen Bond Donor Count = 0. View Source
- [2] Gadde, S. et al. Pyrimido[1,2-a]benzimidazoles as inhibitors of oncoproteins ubiquitin specific protease 5 and MYCN in the childhood cancer neuroblastoma. Bioorganic Chemistry, 2023, 136, 106462. View Source
